LAURATE D'ÉTHYLE

Vue d'ensemble

Description

Applications De Recherche Scientifique

Le laurate d’éthyle a un large éventail d’applications en recherche scientifique:

Chimie: Utilisé comme solvant et réactif en synthèse organique.

Biologie: Étudié pour ses propriétés antimicrobiennes et ses effets sur les membranes cellulaires.

Mécanisme D'action

Le mécanisme d’action du laurate d’éthyle implique son interaction avec les membranes cellulaires. Il augmente la perméabilité des membranes cellulaires, ce qui peut améliorer l’efficacité d’autres composés, tels que les agents antimicrobiens. Cette propriété est particulièrement utile en photothérapie dynamique, où elle aide à la photo-inactivation des bactéries en augmentant l’interaction des espèces réactives de l’oxygène avec les composants cellulaires .

Analyse Biochimique

Biochemical Properties

Ethyl laurate plays a significant role in biochemical reactions, particularly in the synthesis of fatty acid ethyl esters. It is synthesized through the enzymatic action of lipases, such as Candida antarctica lipase B, which catalyzes the esterification of lauric acid with ethanol . The interaction between ethyl laurate and lipases is crucial for its production, and the enzyme’s activity is influenced by factors such as temperature, pH, and substrate concentration . Additionally, ethyl laurate can interact with other biomolecules, including proteins and cell membranes, due to its lipophilic nature .

Cellular Effects

Ethyl laurate has various effects on different types of cells and cellular processes. It can influence cell function by altering cell membrane fluidity and permeability, which can impact cell signaling pathways and gene expression . In particular, ethyl laurate has been shown to increase the permeability of intestinal epithelial cells by modulating tight junction proteins, such as claudin-5 . This alteration in cell permeability can affect nutrient absorption and drug delivery across the intestinal barrier . Furthermore, ethyl laurate can impact cellular metabolism by serving as a substrate for β-oxidation, leading to the production of energy in the form of ATP .

Molecular Mechanism

The molecular mechanism of ethyl laurate involves its interaction with various biomolecules and enzymes. Ethyl laurate can bind to lipases, facilitating the esterification process and the production of fatty acid ethyl esters . Additionally, ethyl laurate can modulate the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetase, which catalyzes the activation of fatty acids for β-oxidation . This interaction can lead to changes in gene expression related to lipid metabolism and energy production . Ethyl laurate’s lipophilic nature also allows it to integrate into cell membranes, affecting membrane fluidity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl laurate can change over time due to its stability and degradation. Ethyl laurate is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of lauric acid and ethanol . Long-term exposure to ethyl laurate can result in changes in cellular function, such as alterations in membrane permeability and enzyme activity . In in vitro studies, ethyl laurate has been shown to maintain its activity over extended periods, although its effectiveness may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of ethyl laurate can vary with different dosages in animal models. At low doses, ethyl laurate is generally well-tolerated and can enhance nutrient absorption and drug delivery . At high doses, ethyl laurate may exhibit toxic effects, such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the beneficial effects of ethyl laurate are maximized at specific dosages, beyond which adverse effects become more prominent . These dosage-dependent effects highlight the importance of optimizing the concentration of ethyl laurate for therapeutic applications.

Metabolic Pathways

Ethyl laurate is involved in several metabolic pathways, primarily related to lipid metabolism. It can be hydrolyzed by esterases to produce lauric acid and ethanol, which can then enter various metabolic pathways . Lauric acid can undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for energy production . Ethyl laurate can also interact with enzymes such as acyl-CoA synthetase, which activates fatty acids for subsequent metabolic processes . These interactions can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Ethyl laurate is transported and distributed within cells and tissues through various mechanisms. Due to its lipophilic nature, ethyl laurate can easily diffuse across cell membranes and accumulate in lipid-rich compartments . It can also interact with transport proteins, such as fatty acid-binding proteins, which facilitate its transport within the cell . The distribution of ethyl laurate within tissues is influenced by factors such as lipid content and blood flow . In the bloodstream, ethyl laurate can be transported bound to lipoproteins, which aid in its distribution to various tissues .

Subcellular Localization

The subcellular localization of ethyl laurate is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . Ethyl laurate can also be found in cell membranes, where it influences membrane fluidity and function . The localization of ethyl laurate within specific cellular compartments can affect its activity and function, as well as its interactions with other biomolecules . Post-translational modifications, such as acylation, can also influence the targeting and localization of ethyl laurate within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le laurate d’éthyle est généralement synthétisé par estérification de l’acide laurique avec de l’éthanol. Cette réaction est catalysée par un acide, tel que l’acide sulfurique. Les conditions de réaction impliquent souvent le chauffage du mélange à environ 70-80°C pour faciliter le processus d’estérification .

Méthodes de production industrielle: Dans les milieux industriels, la production de laurate d’éthyle implique des processus d’estérification similaires, mais à plus grande échelle. La réaction est réalisée dans des réacteurs où l’acide laurique et l’éthanol sont alimentés en continu, et l’ester est éliminé en continu pour faire progresser la réaction jusqu’à son terme. Des catalyseurs tels qu’Amberlyst 15 sont utilisés pour améliorer l’efficacité de la réaction .

Analyse Des Réactions Chimiques

Types de réactions: Le laurate d’éthyle subit diverses réactions chimiques, notamment:

Transestérification: Il peut réagir avec d’autres alcools pour former différents esters.

Réactifs et conditions courantes:

Hydrolyse: Implique généralement de l’eau et un acide (par exemple, l’acide chlorhydrique) ou une base (par exemple, l’hydroxyde de sodium) comme catalyseurs.

Transestérification: Implique d’autres alcools et un catalyseur tel que le méthylate de sodium.

Principaux produits formés:

Hydrolyse: Acide laurique et éthanol.

Transestérification: Différents esters selon l’alcool utilisé.

Comparaison Avec Des Composés Similaires

Le laurate d’éthyle est similaire à d’autres esters d’acides gras tels que:

Laurate de méthyle: Un ester de l’acide laurique et du méthanol.

Palmitate d’éthyle: Un ester de l’acide palmitique et de l’éthanol.

Oléate d’éthyle: Un ester de l’acide oléique et de l’éthanol.

Unicité: Le laurate d’éthyle est unique en raison de sa longueur de chaîne spécifique (12 atomes de carbone) et de son odeur douce, ce qui le rend particulièrement adapté à une utilisation dans les cosmétiques et les produits de soins personnels. Ses propriétés antimicrobiennes le rendent également précieux dans la conservation des aliments et les applications médicales .

Propriétés

IUPAC Name |

ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXKVMNBHPAILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

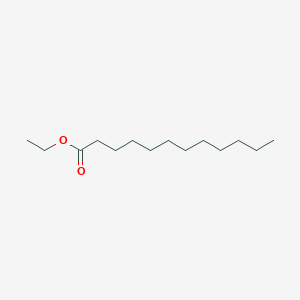

CCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047044 | |

| Record name | Ethyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless, oily liquid with a fruity, floral odour | |

| Record name | Ethyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl dodecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

269.00 to 271.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether, insoluble in water, 1ml in 9ml 80% ethanol (in ethanol) | |

| Record name | Ethyl dodecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858-0.863 | |

| Record name | Ethyl dodecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-33-2 | |

| Record name | Ethyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dodecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl dodecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F389D4MD5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-10 °C | |

| Record name | Ethyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)

![11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol](/img/structure/B125828.png)